molecular formula C7H4I2O2 B097167 3,5-Diiodobenzoic acid CAS No. 19094-48-5

3,5-Diiodobenzoic acid

Cat. No.: B097167
CAS No.: 19094-48-5
M. Wt: 373.91 g/mol
InChI Key: FHTJRJBWLBXVPO-UHFFFAOYSA-N
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Description

3,5-Diiodobenzoic acid is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by iodine atoms at the 3 and 5 positions. This compound is known for its use as a reagent in organic synthesis, particularly for introducing iodine moieties into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diiodobenzoic acid can be synthesized through the iodination of benzoic acid derivatives. One common method involves the reaction of salicylic acid with iodine monochloride in glacial acetic acid. The reaction mixture is heated to around 80°C, resulting in the formation of a yellow precipitate of diiodosalicylic acid, which is then filtered, washed, and dried .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different functionalized derivatives .

Mechanism of Action

The mechanism of action of 3,5-Diiodobenzoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit endothelin-1 receptors, which play a role in vasoconstriction and blood pressure regulation . The pathways involved in its action are still under investigation, but its ability to interact with iodine-sensitive targets is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: 3,5-Diiodobenzoic acid is unique due to its specific iodine substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective substitution and its role as a versatile reagent in organic synthesis make it valuable in various applications .

Properties

IUPAC Name

3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4I2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTJRJBWLBXVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30172603
Record name Benzoic acid, 3,5-diiodo-
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Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19094-48-5
Record name 3,5-Diiodobenzoic acid
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Record name Benzoic acid, 3,5-diiodo-
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Record name 3,5-DIIODOBENZOIC ACID
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Synthesis routes and methods

Procedure details

The titled compound was prepared according to previously reported synthetic procedures under modified conditions (see e.g., Mak et al., J. Org. Chem. 2001, 66, 4476-4486). 4-amino-3,5-diiodobenzoic acid (2.0 g, 5.4 mmol) was added portion-wise to a stirred solution of t-butyl nitrite (1.07 g, 10.4 mmol) in DMF (10 mL) heated at 50° C. in a 3-neck round bottom flask equipped with a reflux condenser. Additional DMF (10 mL) was added halfway through the addition. Gas evolution was observed after each addition of the benzoic acid. Upon completion of the addition the reaction mixture was heated at 60° C. for 30 minutes and then allowed to cool to room temperature. The brown solution was diluted with diethyl ether (60 mL) and poured over dilute HCl (100 mL, 3N). The ethereal layer was removed and washed with 3N HCl (2×20 mL), water (3×20 mL) and brine (1×20 mL) then dried over anhydrous MgSO4. Removal of diethyl ether in vacuo and subsequent recrystallization in methanol afforded the desired compound in 77% yield (1.5 g, 4.0 mmol); mp 234-236° C. 1H-NMR (300 MHz, DMSO-d6) δ (ppm): 13.49 (s, 1H), 8.31 (s, 1H), 8.17 (s, 2H)13C-NMR (75 MHz, DMSO-d6) δ (ppm): 165.1, 148.6, 137.5, 134.7, 96.6 HRMS (m/z): [M−H]− calc. for C7H3I2O2, 372.8222. found 372.8231.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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